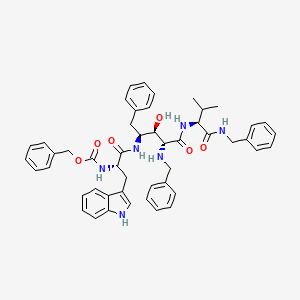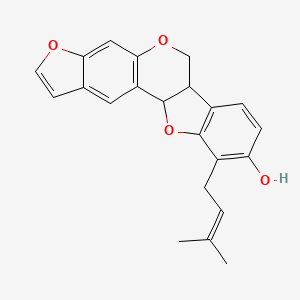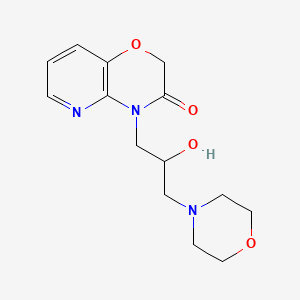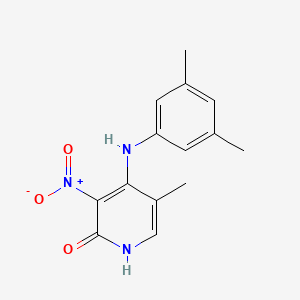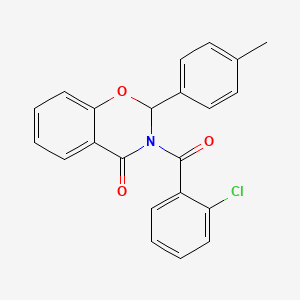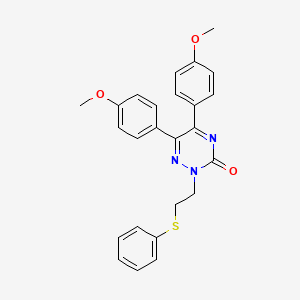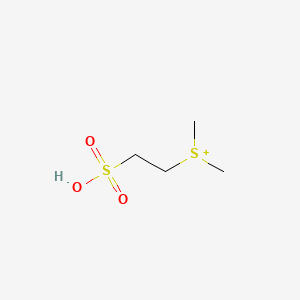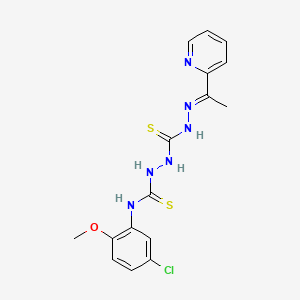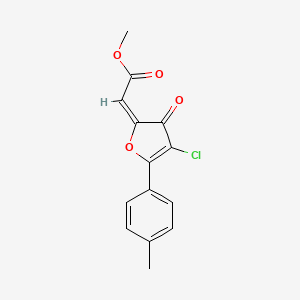
Trisodium bis(2-(4-((1-((2,5-dichloroanilino)carbonyl)-2-oxopropyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium bis[2-[4-[[1-[(2,5-dichloroanilino)carbonyl]-2-oxopropyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) is a complex coordination compound. It is known for its vibrant color properties and is often used in various industrial applications, particularly in dyeing and pigmentation processes. The compound’s structure includes a cobalt center coordinated with multiple ligands, contributing to its unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium bis[2-[4-[[1-[(2,5-dichloroanilino)carbonyl]-2-oxopropyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) typically involves the following steps:
Formation of the azo compound: The initial step involves the diazotization of 2,5-dichloroaniline followed by coupling with 3-hydroxybenzoylbenzoic acid to form the azo compound.
Complexation with cobalt: The azo compound is then reacted with a cobalt salt (such as cobalt chloride) in the presence of sodium hydroxide to form the trisodium salt of the complex.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium bis[2-[4-[[1-[(2,5-dichloroanilino)carbonyl]-2-oxopropyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of different oxidation states of cobalt.
Reduction: Reduction reactions can also occur, especially under acidic conditions, affecting the azo linkage and the cobalt center.
Substitution: Ligand substitution reactions are common, where the ligands around the cobalt center can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrazine.
Substitution conditions: Varying pH levels, presence of competing ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cobalt(III) complexes, while reduction can result in cobalt(II) complexes.
Wissenschaftliche Forschungsanwendungen
Trisodium bis[2-[4-[[1-[(2,5-dichloroanilino)carbonyl]-2-oxopropyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) has several scientific research applications:
Chemistry: Used as a model compound in coordination chemistry studies to understand the behavior of cobalt complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in diagnostic imaging and as a potential therapeutic agent.
Industry: Widely used in the dyeing and pigmentation industry due to its vibrant color properties and stability.
Wirkmechanismus
The mechanism of action of Trisodium bis[2-[4-[[1-[(2,5-dichloroanilino)carbonyl]-2-oxopropyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress and apoptosis, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trisodium bis[2-hydroxy-5-nitro-3-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonato(3-)]cobaltate(3-)
- Trisodium bis[4-[4,5-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonato(3-)]chromate(3-)
Uniqueness
Trisodium bis[2-[4-[[1-[(2,5-dichloroanilino)carbonyl]-2-oxopropyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) is unique due to its specific ligand structure and the presence of cobalt, which imparts distinct chemical and physical properties compared to similar compounds. Its vibrant color and stability make it particularly valuable in industrial applications.
Eigenschaften
CAS-Nummer |
84282-28-0 |
|---|---|
Molekularformel |
C48H32Cl4CoN6Na3O12+ |
Molekulargewicht |
1154.5 g/mol |
IUPAC-Name |
trisodium;cobalt;2-[4-[[1-(2,5-dichloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/2C24H16Cl2N3O6.Co.3Na/c2*1-12(30)21(23(33)27-19-11-14(25)7-8-17(19)26)29-28-18-9-6-13(10-20(18)31)22(32)15-4-2-3-5-16(15)24(34)35;;;;/h2*2-11,31H,1H3,(H,27,33)(H,34,35);;;;/q2*-1;;3*+1 |
InChI-Schlüssel |
XBEPBAMDQIEXEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[C-](C(=O)NC1=C(C=CC(=C1)Cl)Cl)N=NC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O.CC(=O)[C-](C(=O)NC1=C(C=CC(=C1)Cl)Cl)N=NC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O.[Na+].[Na+].[Na+].[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)benzamide](/img/structure/B15185396.png)
